REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:15])=[C:12]([CH:14]=2)N)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:20]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:15])=[C:12]([Br:20])[CH:14]=2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous bromide
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=CC(=C(N)C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0-5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is further purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 2% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=CC(=C(C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |